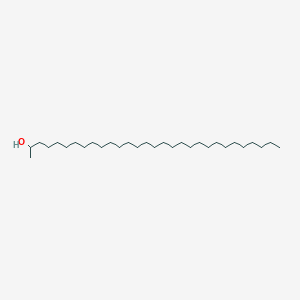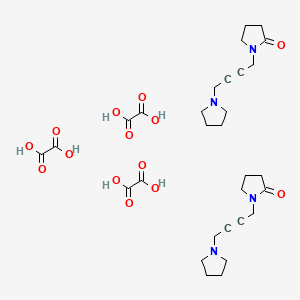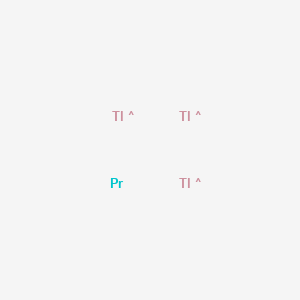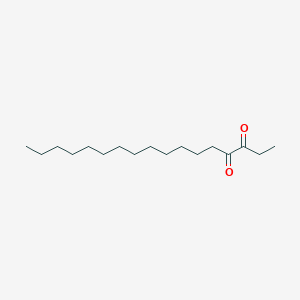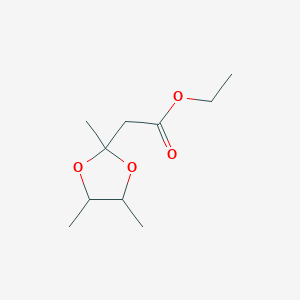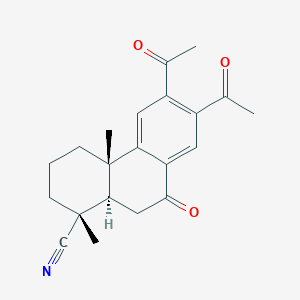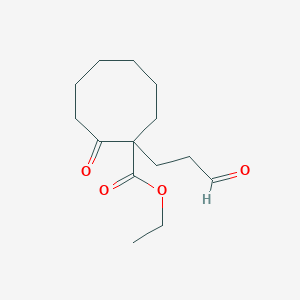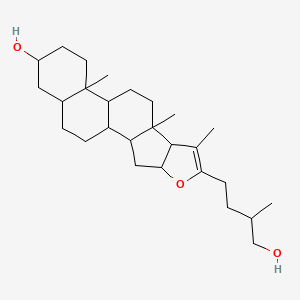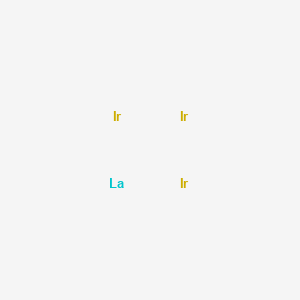
Iridium--lanthanum (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iridium–lanthanum (3/1) is a compound formed by the combination of iridium and lanthanum in a 3:1 ratio. This compound is part of a broader class of intermetallic compounds that exhibit unique physical and chemical properties due to the interaction between the rare earth element lanthanum and the transition metal iridium.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of iridium–lanthanum (3/1) typically involves high-temperature solid-state reactions. The elements iridium and lanthanum are mixed in the desired stoichiometric ratio and subjected to high temperatures in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a vacuum or under an inert gas such as argon. The mixture is heated to temperatures ranging from 1000°C to 1500°C, depending on the specific reaction conditions and desired phase .
Industrial Production Methods
Industrial production of iridium–lanthanum (3/1) follows similar principles but on a larger scale. The raw materials are carefully weighed and mixed, and the reaction is carried out in high-temperature furnaces equipped with advanced control systems to ensure precise temperature regulation. The resulting product is then cooled and subjected to various purification processes to remove any impurities .
化学反応の分析
Types of Reactions
Iridium–lanthanum (3/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can react with oxygen to form oxides of iridium and lanthanum.
Reduction: It can be reduced by hydrogen or other reducing agents to yield the pure metals.
Substitution: The compound can undergo substitution reactions where one of the metals is replaced by another metal or non-metal element
Common Reagents and Conditions
Oxidation: Typically carried out in the presence of oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents are used at high temperatures.
Substitution: Various metal halides or other reactive species can be used under controlled conditions
Major Products Formed
Oxidation: Lanthanum oxide and iridium oxide.
Reduction: Pure iridium and lanthanum metals.
Substitution: New intermetallic compounds or alloys depending on the substituting element
科学的研究の応用
Iridium–lanthanum (3/1) has several scientific research applications:
Superconductivity: The compound exhibits interesting superconducting properties, making it a subject of study in condensed matter physics.
Materials Science: The compound’s stability and resistance to corrosion make it valuable in developing new materials for high-temperature and harsh environments.
作用機序
The mechanism by which iridium–lanthanum (3/1) exerts its effects depends on the specific application:
Catalysis: In catalytic applications, the compound facilitates chemical reactions by providing active sites for the adsorption and activation of reactants.
Anticancer Activity: In medical applications, iridium-based compounds can induce cell death in cancer cells by generating reactive oxygen species and interacting with DNA.
類似化合物との比較
Similar Compounds
Iridium–rhodium (3/1): Similar in structure but with rhodium instead of lanthanum.
Iridium–cerium (3/1): Another rare earth-iridium compound with distinct superconducting and catalytic properties.
Iridium–platinum (3/1): Known for its high catalytic activity and stability in harsh environments.
Uniqueness
Iridium–lanthanum (3/1) is unique due to the combination of iridium’s electronic properties and lanthanum’s ability to stabilize complex structures. This combination results in a compound with exceptional superconducting properties and catalytic activities that are not observed in other similar compounds .
特性
CAS番号 |
12030-70-5 |
|---|---|
分子式 |
Ir3La |
分子量 |
715.56 g/mol |
IUPAC名 |
iridium;lanthanum |
InChI |
InChI=1S/3Ir.La |
InChIキー |
QQQBIRPUGAKEOE-UHFFFAOYSA-N |
正規SMILES |
[La].[Ir].[Ir].[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



